molecular formula C8H5N3O3 B1586489 6-Nitroquinoxalin-2-one CAS No. 25652-34-0

6-Nitroquinoxalin-2-one

Cat. No.: B1586489
CAS No.: 25652-34-0
M. Wt: 191.14 g/mol
InChI Key: OEAOPCQDVJKMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitroquinoxalin-2-one is a heterocyclic compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It is characterized by the presence of a quinoxaline ring with a nitro group at the 6th position and a hydroxyl group at the 2nd position. This compound is known for its unique chemical properties and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinoxalin-2-one typically involves the nitration of quinoxalin-2-ol. One common method includes the use of fuming nitric acid and glacial acetic acid at room temperature. This reaction is scale-sensitive and requires careful control of reaction conditions to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors such as o-phenylenediamine. The process includes the formation of quinoxalin-2-ol followed by regioselective nitration to introduce the nitro group at the desired position .

Chemical Reactions Analysis

Types of Reactions: 6-Nitroquinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Nitroquinoxalin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development for treating infections and cancer.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Nitroquinoxalin-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 6-Nitroquinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a nitro group and a hydroxyl group on the quinoxaline ring makes it a versatile compound for various applications .

Properties

IUPAC Name

6-nitro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8-4-9-7-3-5(11(13)14)1-2-6(7)10-8/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAOPCQDVJKMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359927
Record name 6-Nitroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25652-34-0
Record name 6-Nitroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitroquinoxalin-2-one
Reactant of Route 2
6-Nitroquinoxalin-2-one
Reactant of Route 3
Reactant of Route 3
6-Nitroquinoxalin-2-one
Reactant of Route 4
Reactant of Route 4
6-Nitroquinoxalin-2-one
Reactant of Route 5
6-Nitroquinoxalin-2-one
Reactant of Route 6
6-Nitroquinoxalin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.